molecular formula C11H12BrN B15061081 1-Naphthylmethylammonium bromide

1-Naphthylmethylammonium bromide

Katalognummer: B15061081
Molekulargewicht: 238.12 g/mol
InChI-Schlüssel: PCMACBQOVLUODT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

1-Naphthylmethylammonium bromide can be synthesized through a series of organic reactions. One common method involves the reaction of 1-naphthylmethylamine with hydrobromic acid. The reaction is typically carried out in isopropanol at room temperature, where the hydrobromide precipitates immediately . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Naphthylmethylammonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Common Reagents and Conditions: Typical reagents include strong acids like hydrobromic acid for substitution reactions.

    Major Products: The major products depend on the specific reaction but can include various substituted naphthyl compounds.

Wissenschaftliche Forschungsanwendungen

1-Naphthylmethylammonium bromide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-naphthylmethylammonium bromide exerts its effects involves its interaction with various molecular targets. In the context of its use in perovskite solar cells, for example, the compound acts as an organic cation that helps to stabilize the perovskite structure and improve the efficiency of energy transfer . The molecular pathways involved include the formation of stable ionic bonds and the facilitation of charge transport within the material.

Vergleich Mit ähnlichen Verbindungen

1-Naphthylmethylammonium bromide can be compared with other similar compounds such as:

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the unique aspects of this compound in specific contexts.

Eigenschaften

Molekularformel

C11H12BrN

Molekulargewicht

238.12 g/mol

IUPAC-Name

naphthalen-1-ylmethylazanium;bromide

InChI

InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H

InChI-Schlüssel

PCMACBQOVLUODT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C[NH3+].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.